molecular formula C₂₇H₄₄O₃ B025033 7alpha,12alpha-Dihydroxycholest-4-en-3-one CAS No. 1254-03-1

7alpha,12alpha-Dihydroxycholest-4-en-3-one

Cat. No. B025033
CAS RN: 1254-03-1
M. Wt: 416.6 g/mol
InChI Key: UQPYXHJTHPHOMM-NIBOIBLTSA-N
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Description

“7alpha,12alpha-Dihydroxycholest-4-en-3-one” is a molecule that plays a role in the metabolism of mammals, including humans and mice . It controls the biliary balance of cholic acid and chenodeoxycholic acid, ultimately regulating the intestinal absorption of dietary lipids .


Synthesis Analysis

The synthesis of “7alpha,12alpha-Dihydroxycholest-4-en-3-one” involves the enzyme 7alpha-hydroxycholest-4-en-3-one 12alpha-hydroxylase . The reaction proceeds as follows: 7alpha-hydroxycholest-4-en-3-one + O2 + reduced [NADPH–hemoprotein reductase] = 7alpha,12alpha-dihydroxycholest-4-en-3-one + H+ + H2O + oxidized [NADPH–hemoprotein reductase] .


Molecular Structure Analysis

The molecular formula of “7alpha,12alpha-Dihydroxycholest-4-en-3-one” is C27H44O3 . Its average mass is 416.63646 and its monoisotopic mass is 416.32905 . The InChI code for this molecule is 1S/C27H44O3/c1-16(2)7-6-8-17(3)20-9-10-21-25-22(15-24(30)27(20,21)5)26(4)12-11-19(28)13-18(26)14-23(25)29/h13,16-17,20-25,29-30H,6-12,14-15H2,1-5H3/t17-,20-,21+,22+,23-,24+,25+,26+,27-/m1/s1 .


Chemical Reactions Analysis

The chemical reaction catalyzed by the enzyme 7alpha-hydroxycholest-4-en-3-one 12alpha-hydroxylase is as follows: 7alpha-hydroxycholest-4-en-3-one + NADPH + H+ + O2 = 7alpha,12alpha-dihydroxycholest-4-en-3-one + NADP+ + H2O .


Physical And Chemical Properties Analysis

The molecule “7alpha,12alpha-Dihydroxycholest-4-en-3-one” has a net charge of 0 . Its density is 1.1±0.1 g/cm3, boiling point is 549.9±50.0 °C at 760 mmHg, and vapour pressure is 0.0±3.4 mmHg at 25°C . It is soluble in chloroform and methanol .

Scientific Research Applications

  • Bile Acid Synthesis : It is a natural intermediate in human bile acid synthesis, with its metabolism being studied for insights into bile acid formation (Hanson, Klein, & Williams, 1973).

  • Substrate Efficiency : The compound is more efficient as a substrate for delta4-3-oxosteroid 5beta-reductase compared to its analogs, suggesting its effectiveness in specific biochemical pathways (Aringer, 1975).

  • Chemical Synthesis : Coenzyme A esters of 3alpha,7alpha,12alpha-trihydroxy- and 3alpha,7alpha-dihydroxy-24-oxo-5beta-cholestan-26-oic acids have been synthesized from it, aiding in the study of beta-oxidation in bile acid biosynthesis (Kurosawa et al., 2001).

  • Cholic Acid Formation : This compound is a main substrate for 12-hydroxylase in cholic acid formation, indicating its importance in cholesterol metabolism (Danielsson & Einarsson, 1966).

  • Bile Acid Monitoring : It has been used to monitor hepatic cholesterol 7alpha-hydroxylase activity in peripheral blood, contributing to our understanding of bile acid synthesis regulation (Gälman, Arvidsson, Angelin, & Rudling, 2003).

  • Ursodeoxycholic Acid Synthesis : A chemo-enzymatic route to ursodeoxycholic acid using 7- and 12-hydroxysteroid dehydrogenases, starting from this compound, demonstrates its potential in pharmaceutical synthesis (Giovannini et al., 2008).

Safety And Hazards

When handling “7alpha,12alpha-Dihydroxycholest-4-en-3-one”, it is advised to avoid contact with skin and eyes, avoid formation of dust and aerosols, and obtain special instructions before use .

properties

IUPAC Name

(7R,8R,9S,10R,12S,13R,14S,17R)-7,12-dihydroxy-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H44O3/c1-16(2)7-6-8-17(3)20-9-10-21-25-22(15-24(30)27(20,21)5)26(4)12-11-19(28)13-18(26)14-23(25)29/h13,16-17,20-25,29-30H,6-12,14-15H2,1-5H3/t17-,20-,21+,22+,23-,24+,25+,26+,27-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQPYXHJTHPHOMM-NIBOIBLTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCCC(C)C1CCC2C1(C(CC3C2C(CC4=CC(=O)CCC34C)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1([C@H](C[C@H]3[C@H]2[C@@H](CC4=CC(=O)CC[C@]34C)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H44O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80925121
Record name 7,12-Dihydroxycholest-4-en-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80925121
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

416.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7alpha,12alpha-Dihydroxycholest-4-en-3-one

CAS RN

1254-03-1
Record name 7α,12α-Dihydroxycholest-4-en-3-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1254-03-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7alpha,12alpha-Dihydroxy-5-cholesten-3-one
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001254031
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 7,12-Dihydroxycholest-4-en-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80925121
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
SB Busi, Z Lei, LW Sumner, JM Amos-Landgraf - Msystems, 2023 - Am Soc Microbiol
Colon cancer onset is strongly associated with the differences in microbial taxa in the gastrointestinal tract. Although recent studies highlight the role of individual taxa, the effect of a …
Number of citations: 6 journals.asm.org
M Al Shobky - 2019 - diva-portal.org
Pancreatic Ductal Adenocarcinomas initiates in the exocrine part of the pancreatic tissue and represents over 90% of all the pancreatic cancers. Pancreatic Ductal Adenocarcinomas …
Number of citations: 0 www.diva-portal.org
T VASILJEVIC, J PAWLISZYN - … : Fifty Years of …, 2017 - American Fisheries Society
Number of citations: 0

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